molecular formula C9H13N5NaO4 B009359 Ganciclovir sodium CAS No. 107910-75-8

Ganciclovir sodium

Cat. No.: B009359
CAS No.: 107910-75-8
M. Wt: 278.22 g/mol
InChI Key: CYNKKJBOBVXOGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ganciclovir sodium primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. By targeting this enzyme, this compound can effectively inhibit the replication of the virus.

Mode of Action

This compound is a prodrug that is structurally similar to acyclovir . It inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its DNA, thereby stopping the virus from multiplying. This drug is also known to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathways, which may have implications in the treatment of certain conditions like ulcerative colitis .

Result of Action

The molecular effect of this compound is the creation of defective viral DNA, which hampers the replication of the virus . On a cellular level, this results in the inhibition of virus multiplication, thereby controlling the spread of the virus within the host organism .

Biochemical Analysis

Biochemical Properties

Ganciclovir Sodium is a DNA polymerase inhibitor . It interacts with the DNA polymerase enzyme of the cytomegalovirus, inhibiting its function and preventing the virus from replicating .

Cellular Effects

This compound exerts its effects on various types of cells infected with cytomegalovirus. It inhibits the replication of the virus, thereby preventing the spread of the infection within the host organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into a triphosphate form within the cell. This active form of the drug competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature termination of the growing viral DNA chain, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are dependent on the concentration of the drug and the duration of exposure. The drug is stable under normal laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses result in greater inhibition of viral replication. High doses can also lead to toxic effects .

Metabolic Pathways

This compound is metabolized in the cell to its active triphosphate form. This process involves several enzymes, including the viral kinase UL97 and cellular kinases .

Transport and Distribution

This compound is transported into cells via nucleoside transporters. Once inside the cell, it is distributed throughout the cytoplasm and nucleus, where it exerts its antiviral effects .

Subcellular Localization

This compound, once transported into the cell, localizes to the cytoplasm and nucleus. In the nucleus, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir Sodium is synthesized through a multi-step process involving the reaction of guanine with various reagents to form the final compound.

Industrial Production Methods: Industrial production of this compound involves the neutralization of Ganciclovir with Sodium Hydroxide. The compound is then lyophilized to form a freeze-dried powder, which is reconstituted with sterile water for injection . The process ensures high purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Ganciclovir Sodium undergoes various chemical reactions, including:

    Oxidation: Ganciclovir can be oxidized to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the guanine base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.

Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of Ganciclovir, which may have different antiviral properties .

Scientific Research Applications

Ganciclovir Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Ganciclovir Sodium is unique in its potent activity against cytomegalovirus, making it particularly valuable for treating CMV infections in immunocompromised patients. Compared to Acyclovir and Valacyclovir, Ganciclovir has a broader spectrum of activity against the Herpesviridae family . Valganciclovir, being a prodrug of Ganciclovir, offers better oral bioavailability but shares the same mechanism of action .

Properties

CAS No.

107910-75-8

Molecular Formula

C9H13N5NaO4

Molecular Weight

278.22 g/mol

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);

InChI Key

CYNKKJBOBVXOGX-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na]

Appearance

Solid powder

107910-75-8

Pictograms

Health Hazard

Related CAS

82410-32-0 (Parent)

Synonyms

BIOLF-62
BW-759
Cytovene
Ganciclovir
Ganciclovir Sodium
Ganciclovir, Monosodium Salt
Gancyclovir
RS-21592

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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